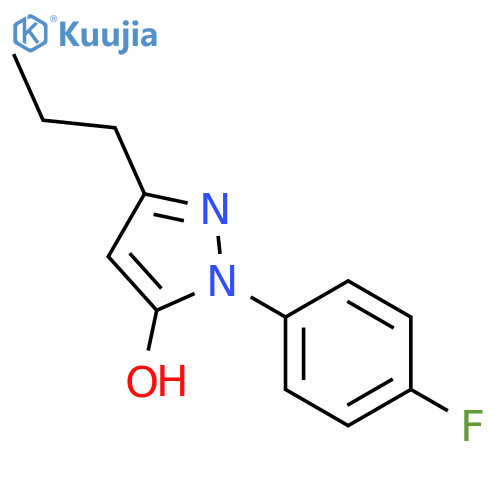

Cas no 400065-46-5 (1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol)

400065-46-5 structure

商品名:1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol

CAS番号:400065-46-5

MF:C12H13FN2O

メガワット:220.242826223373

MDL:MFCD02934246

CID:3112138

PubChem ID:748095

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol 化学的及び物理的性質

名前と識別子

-

- 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol

- STK149773

- 2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one

- 400065-46-5

- AKOS001698380

- SR-01000112761

- LS-09334

- SCHEMBL5975722

- ALBB-027237

- STK853024

- CCG-275333

- SR-01000112761-1

- AKOS005630246

- 2-(4-fluorophenyl)-5-propyl-1,2-dihydro-3H-pyrazol-3-one

- 1H-pyrazol-5-ol, 1-(4-fluorophenyl)-3-propyl-

- MFCD02934246

-

- MDL: MFCD02934246

- インチ: InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3

- InChIKey: NKXPCFSFMKVOFA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 220.10119120Da

- どういたいしつりょう: 220.10119120Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 32.3Ų

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB416335-500 mg |

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |

400065-46-5 | 500MG |

€195.40 | 2023-02-03 | ||

| abcr | AB416335-1 g |

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |

400065-46-5 | 1g |

€239.00 | 2023-04-24 | ||

| Chemenu | CM519588-1g |

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |

400065-46-5 | 97% | 1g |

$176 | 2022-06-11 | |

| TRC | F134275-250mg |

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |

400065-46-5 | 250mg |

$ 185.00 | 2022-06-05 | ||

| TRC | F134275-1000mg |

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |

400065-46-5 | 1g |

$ 480.00 | 2022-06-05 | ||

| abcr | AB416335-500mg |

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol; . |

400065-46-5 | 500mg |

€205.00 | 2025-03-19 | ||

| TRC | F134275-500mg |

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |

400065-46-5 | 500mg |

$ 300.00 | 2022-06-05 | ||

| A2B Chem LLC | AI96831-1g |

1-(4-Fluorophenyl)-3-propyl-1h-pyrazol-5-ol |

400065-46-5 | >95% | 1g |

$439.00 | 2024-04-20 | |

| abcr | AB416335-1g |

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol; . |

400065-46-5 | 1g |

€237.00 | 2025-03-19 | ||

| A2B Chem LLC | AI96831-500mg |

1-(4-Fluorophenyl)-3-propyl-1h-pyrazol-5-ol |

400065-46-5 | >95% | 500mg |

$412.00 | 2024-04-20 |

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

3. Water

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

400065-46-5 (1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:400065-46-5)1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol

清らかである:99%

はかる:1g

価格 ($):160.0